molecular formula C15H21NO4 B558134 Boc-N-Me-Phe-OH CAS No. 37553-65-4

Boc-N-Me-Phe-OH

Cat. No.: B558134
CAS No.: 37553-65-4
M. Wt: 279.33 g/mol
InChI Key: AJGJINVEYVTDNH-LBPRGKRZSA-N
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Description

Boc-N-Me-Phe-OH, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine, is a derivative of phenylalanine. This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .

Mechanism of Action

Target of Action

Boc-N-Me-Phe-OH is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to tyrosine, another amino acid, which is used in the synthesis of proteins and certain neurotransmitters like dopamine and norepinephrine. Therefore, the primary targets of this compound could be the same biological systems that utilize phenylalanine and its derivatives.

Mode of Action

Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-N-Me-Phe-OH can be synthesized through a multi-step process involving the reaction of L-phenylalanine with tert-butyl dicarboxamide ester (Boc-ON). The initial reaction produces Boc-N-tert-butyl-L-phenylalanine, which is then treated with aqueous hydrochloric acid to remove the tert-butyl group, yielding the desired product . The reaction conditions typically involve ambient temperature and the use of solvents such as tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Phe-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction can produce fully reduced amines .

Scientific Research Applications

Boc-N-Me-Phe-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Boc-N-Me-Phe-OH can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its N-methyl group, which provides steric hindrance and influences the conformational properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJINVEYVTDNH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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